molecular formula C14H13FN4O B1461015 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-55-1

1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1461015
CAS RN: 1105196-55-1
M. Wt: 272.28 g/mol
InChI Key: DCYMIIOQZFSCFC-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with a molecular formula of C14H13FN4O . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position . The compound also features a fluorophenyl group and an isopropyl group attached to the pyridazinone core .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyridazinones in general are known for their reactivity and versatility as synthetic building blocks .


Physical And Chemical Properties Analysis

The compound has an average mass of 272.278 Da and a monoisotopic mass of 272.107330 Da . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been studied extensively for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties have been investigated in various animal models. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in laboratory experiments include its ease of synthesis, low cost, and its potential to modulate the activities of several enzymes. However, there are some limitations to using this compound in laboratory experiments, such as its lack of water solubility and its potential to cause toxicity in certain cell types.

Future Directions

The future of 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one research is promising. Further research is needed to better understand its mechanism of action and to develop more effective and safer drugs. Potential future directions include the development of more potent analogs, the study of its effects on other enzymes and pathways, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand its pharmacokinetics, pharmacodynamics, and toxicity. Finally, further research is needed to evaluate its potential as a drug for the treatment of metabolic disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYMIIOQZFSCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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